molecular formula C9H11N3O5S B14826467 N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide

Cat. No.: B14826467
M. Wt: 273.27 g/mol
InChI Key: WVARNPCTCQSSLV-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(3-cyclopropyloxy-6-nitropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-9-7(17-6-2-3-6)4-5-8(10-9)12(13)14/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

WVARNPCTCQSSLV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide typically involves the reaction of 3-nitropyridine with cyclopropyl alcohol under specific conditions. The nitro group on the pyridine ring is essential for the subsequent reactions that lead to the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, which can further undergo various chemical transformations .

Scientific Research Applications

N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for various biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

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